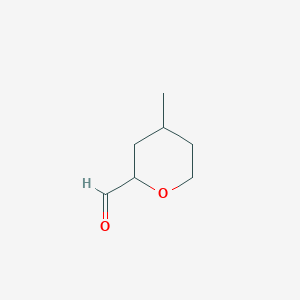
4-Methyloxane-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyloxane-2-carbaldehyde is an organic compound with the molecular formula C7H12O2. It is a derivative of oxane, featuring a methyl group at the fourth position and an aldehyde group at the second position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
4-Methyloxane-2-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 4-methyloxane using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions and yields the desired aldehyde.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic processes involving the oxidation of 4-methyloxane. The use of catalysts such as palladium or platinum can enhance the efficiency and selectivity of the reaction, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
4-Methyloxane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
4-Methyloxane-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methyloxane-2-carbaldehyde involves its reactivity with various functional groups. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions, forming intermediates that can be further transformed into different products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
類似化合物との比較
4-Methyloxane-2-carbaldehyde can be compared with other similar compounds, such as:
4-Methyloxane-4-carbaldehyde: Similar structure but with the aldehyde group at the fourth position.
4-Methyloxane-2,4-diol: Contains hydroxyl groups at the second and fourth positions.
4-Methyloxane-4-carbonitrile: Contains a nitrile group at the fourth position.
The uniqueness of this compound lies in its specific reactivity and the position of the functional groups, which make it suitable for particular synthetic applications and research studies.
特性
分子式 |
C7H12O2 |
|---|---|
分子量 |
128.17 g/mol |
IUPAC名 |
4-methyloxane-2-carbaldehyde |
InChI |
InChI=1S/C7H12O2/c1-6-2-3-9-7(4-6)5-8/h5-7H,2-4H2,1H3 |
InChIキー |
SMACBAXERQSHKA-UHFFFAOYSA-N |
正規SMILES |
CC1CCOC(C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid](/img/structure/B12435177.png)
![[(2,3,4,5-Tetrafluorophenyl)methyl]hydrazine](/img/structure/B12435190.png)
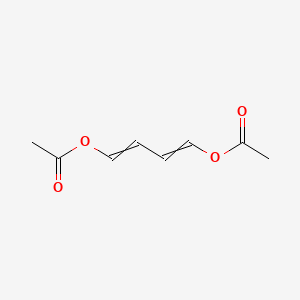
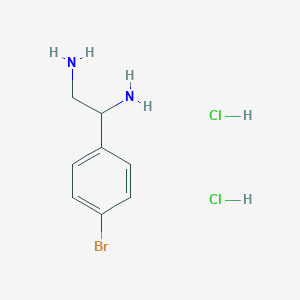
![Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate](/img/structure/B12435200.png)
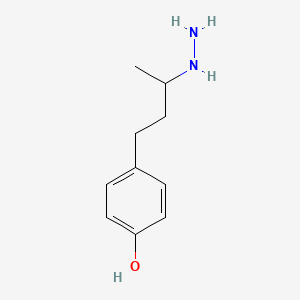
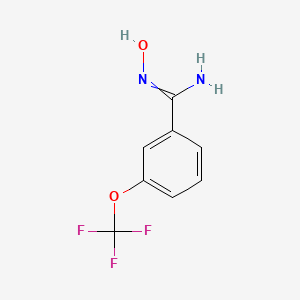


![N-{[(2-chloro-6-fluorophenyl)methylidene]amino}guanidine](/img/structure/B12435248.png)
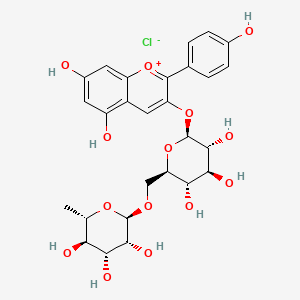
![1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine](/img/structure/B12435263.png)


